A Deep Dive into the NMR Spectral Analysis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine: A Technical Guide for Advanced Drug Discovery
A Deep Dive into the NMR Spectral Analysis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural intricacies of the molecule through a detailed interpretation of its predicted ¹H and ¹³C NMR spectra. The guide emphasizes the causal relationships behind spectral patterns, offering field-proven insights into experimental design and data interpretation for halogenated and fluorinated organic molecules.
Introduction: The Structural Significance of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a substituted benzyl group, particularly one bearing both bromine and fluorine atoms, introduces unique electronic and steric features that can significantly influence a molecule's biological activity and metabolic stability. The precise characterization of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for elucidating their three-dimensional structure in solution. This guide will walk through the predicted NMR spectral data of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine, providing a foundational understanding for its use in drug design and development.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine are not publicly available, a robust prediction of its ¹H and ¹³C NMR spectra can be generated based on established principles and spectral data from analogous compounds. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Spectral Data for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3', H-4', H-5' | 7.20 - 7.45 | m | - |
| CH₂ (benzyl) | 3.65 | s | - |
| H-2, H-6 (piperidine, axial & equatorial) | 2.40 - 2.60 | m | - |
| H-3, H-5 (piperidine, axial & equatorial) | 1.55 - 1.70 | m | - |
| H-4 (piperidine, axial & equatorial) | 1.40 - 1.55 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 135.5 |
| C-2' | 124.0 (d, JC-F ≈ 15 Hz) |
| C-3' | 129.0 (d, JC-F ≈ 3 Hz) |
| C-4' | 125.0 |
| C-5' | 130.0 (d, JC-F ≈ 8 Hz) |
| C-6' | 160.0 (d, JC-F ≈ 245 Hz) |
| CH₂ (benzyl) | 60.0 |
| C-2, C-6 (piperidine) | 54.0 |
| C-3, C-5 (piperidine) | 26.0 |
| C-4 (piperidine) | 24.0 |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is expected to exhibit distinct regions corresponding to the aromatic, benzylic, and piperidine protons.
-
Aromatic Region (7.20 - 7.45 ppm): The protons on the 2-bromo-6-fluorophenyl ring (H-3', H-4', and H-5') are anticipated to appear as a complex multiplet in this downfield region. The electron-withdrawing effects of the bromine and fluorine atoms, combined with spin-spin coupling to each other and to the fluorine atom, will result in overlapping signals that are challenging to resolve without advanced 2D NMR techniques.
-
Benzylic Protons (3.65 ppm): The two protons of the methylene bridge (CH₂) connecting the aromatic ring to the piperidine nitrogen are expected to appear as a sharp singlet. Their chemical shift is influenced by the electronegativity of the adjacent nitrogen and the deshielding effect of the aromatic ring. The absence of adjacent protons would lead to a singlet multiplicity.
-
Piperidine Protons (1.40 - 2.60 ppm): The ten protons of the piperidine ring will give rise to a series of overlapping multiplets in the upfield region of the spectrum. Due to the chair conformation of the piperidine ring, the axial and equatorial protons at each position are chemically non-equivalent and will exhibit distinct chemical shifts and coupling patterns. The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are the most deshielded and will appear further downfield compared to the other piperidine protons.[1][2]
¹³C NMR Spectrum Analysis
The predicted ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule.
-
Aromatic Carbons (124.0 - 160.0 ppm): The six carbons of the substituted phenyl ring will each produce a distinct signal. A key feature of this region is the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C-6') is expected to show a large one-bond coupling constant (¹JC-F) of approximately 245 Hz, appearing as a doublet. The other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings to the fluorine atom, also resulting in doublet signals with characteristic coupling constants.[3][4] The carbon attached to the bromine (C-2') will also have its chemical shift influenced by the heavy atom effect.
-
Benzylic Carbon (60.0 ppm): The benzylic carbon (CH₂) is expected to resonate around 60 ppm, influenced by the attached nitrogen and aromatic ring.
-
Piperidine Carbons (24.0 - 54.0 ppm): The three distinct carbon environments of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C-2 and C-6) are the most deshielded, followed by the C-3/C-5 and C-4 carbons.[5][6]
Experimental Protocols
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a standard protocol for the NMR analysis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution, especially for the complex aromatic region of the ¹H spectrum.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum. .
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the piperidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the connectivity between the benzyl and piperidine moieties.
-
Visualization of Key Structural Features and NMR Workflow
To visually represent the structure and the workflow for its analysis, the following diagrams are provided.
Caption: Molecular structure of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine.
Caption: A typical workflow for the NMR-based structural elucidation of an organic compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. For instance, the integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, the correlations observed in 2D NMR spectra, such as a cross-peak between a specific proton and carbon in an HSQC experiment, provide unambiguous confirmation of their direct bond, thereby validating the assignments made from the 1D spectra. The consistency of data across multiple, independent NMR experiments is the cornerstone of trustworthy structural determination.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can more effectively and accurately interpret their experimental data. The provided protocols and visualizations serve as a practical resource for scientists engaged in the synthesis and characterization of novel small molecules for drug discovery. The principles outlined here are broadly applicable to the NMR analysis of other complex organic compounds.
References
-
Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". RSC Advances. [Link]
-
Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Indian Institute of Technology Guwahati. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
-
Supporting Information Copper-catalyzed three-component reaction of arylhydrazine hydrochloride, DABSO, and NFSI for the synthesis of arenesulfonyl fluoride. Organic Chemistry Frontiers. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
SpectraBase. Piperidine. [Link]
-
SpectraBase. Piperidine, 1-methyl-2-phenyl- - Optional[13C NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. PubMed. [Link]
-
ResearchGate. (PDF) On NH NMR Chemical Shifts, Part I. [Link]



